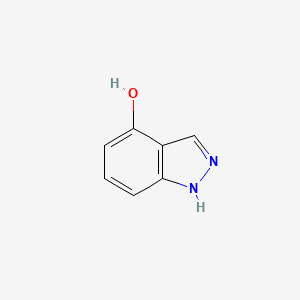
1H-indazol-4-ol
Cat. No. B1384438
Key on ui cas rn:
81382-45-8
M. Wt: 134.14 g/mol
InChI Key: MPFDHICUUKUXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07737153B2
Procedure details


500 mg (375 mmol) of 1H-indazol-4-ylamine (prepared according to J. Chem. Soc. 1955, 2412, 2419) are stirred in 10% strength sulfuric acid at 180° C. in an autoclave at intrinsic pressure overnight. The reaction solution is cooled to room temperature and neutralized with 1N sodium hydroxide solution, and the salts are filtered off. The filtrate is concentrated to dryness.



Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[C:5](N)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1.S(=O)(=O)(O)[OH:12].[OH-].[Na+]>>[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([OH:12])[C:4]=2[CH:3]=[N:2]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC2=C(C=CC=C12)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the salts are filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1N=CC=2C(=CC=CC12)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
